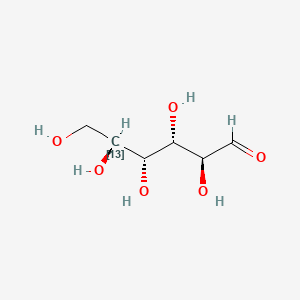
D-Mannose-13C-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose-13C-4, also known as D-Mannopyranose-4-13C, is a stable isotope-labeled compound. It is a form of D-Mannose where the carbon at the fourth position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its unique isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C-4 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
D-Mannose-13C-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to D-Mannonic acid or other oxidized forms.
Reduction: Reduction reactions can convert this compound to D-Mannitol.
Substitution: Substitution reactions involve replacing one functional group with another, often used in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include D-Mannonic acid, D-Mannitol, and various substituted derivatives of this compound. These products are often used in further research and applications .
科学研究应用
D-Mannose-13C-4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of mannose in cellular functions.
Medicine: Investigated for its potential in treating urinary tract infections and other medical conditions due to its ability to inhibit bacterial adhesion.
Industry: Used in the production of isotopically labeled compounds for various industrial applications
作用机制
The mechanism of action of D-Mannose-13C-4 involves its role as a carbohydrate in metabolic processes. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The molecular targets include bacterial adhesins, which are proteins that facilitate the attachment of bacteria to host cells .
相似化合物的比较
Similar Compounds
D-Mannose-13C-6: Another isotopically labeled form of D-Mannose with carbon-13 at different positions.
D-Glucose-13C-6: A similar compound labeled with carbon-13, used in metabolic studies.
D-Sorbitol-2-13C: A reduced form of D-Mannose labeled with carbon-13.
Uniqueness
D-Mannose-13C-4 is unique due to its specific labeling at the fourth carbon position, which allows for precise tracing in metabolic studies. This specificity makes it particularly useful in research applications where detailed understanding of metabolic pathways is required .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4+1 |
InChI 键 |
GZCGUPFRVQAUEE-JADMVYLDSA-N |
手性 SMILES |
C([13C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)


![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
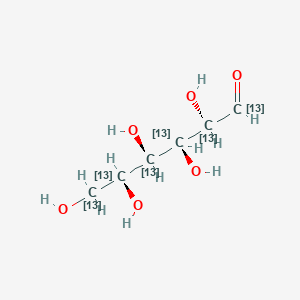

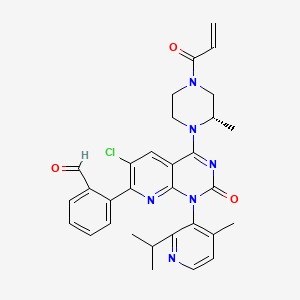

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
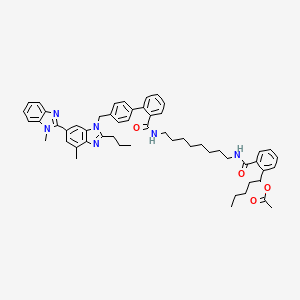
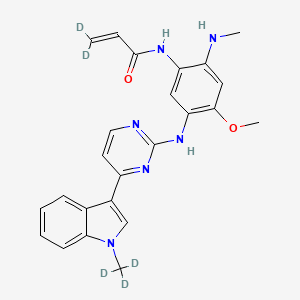
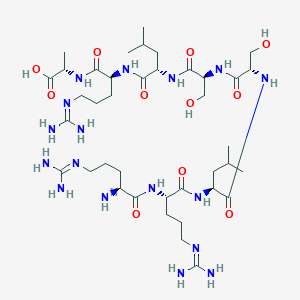
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)
